5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone

Synthetic Intermediate Bufuralol Metabolism Benzofuran Oxazolidinone

Sourcing a reliable intermediate for Bufuralol metabolite studies is a known bottleneck. This compound is the definitive synthetic precursor to 1''-oxobufuralol, the oxidized ketone metabolite of Bufuralol-a β-adrenoceptor blocker. • 7-Acetyl-benzofuran scaffold cannot be substituted; mandatory for preparing the correct metabolite series. • Soluble in dichloromethane, facilitating asymmetric reduction to chiral alcohol intermediates. • Stored at -20°C to ensure chemical integrity for reproducible SAR outcomes.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 1246819-44-2
Cat. No. B030216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone
CAS1246819-44-2
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C
InChIInChI=1S/C17H19NO4/c1-10(19)12-7-5-6-11-8-13(21-15(11)12)14-9-18(16(20)22-14)17(2,3)4/h5-8,14H,9H2,1-4H3
InChIKeyGKIAZVRWKQSNAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone (CAS 1246819-44-2): Core Chemical Identity and Procurement Profile


5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone (CAS 1246819-44-2) is a synthetic oxazolidinone derivative featuring a 7-acetyl-benzofuran moiety and a tert-butyl group on the oxazolidinone ring [1]. Its empirical formula is C17H19NO4 with a molecular weight of 301.34 g/mol [1]. The compound is supplied as a research chemical, stored at -20°C, and is soluble in chloroform, dichloromethane, and methanol, which provides clear handling and logistical parameters for procurement [1]. Unlike many broad-spectrum oxazolidinone antibacterials, this compound's primary reported value lies in its utility as a synthetic intermediate, specifically within the Bufuralol metabolite chemical space, rather than as a terminal active pharmaceutical ingredient [2].

Why Generic Oxazolidinone Replacement Falls Short for 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone


Substitution with a generic oxazolidinone, such as linezolid or a simple N-aryl oxazolidinone, is not scientifically valid for the specific applications of this compound. The critical structural differentiator is the 7-acetyl-benzofuran moiety, which is not present in first-generation oxazolidinones [1]. This bicyclic aromatic system, combined with the N-tert-butyl group, defines its role as a key intermediate for preparing specific Bufuralol alcohol and ketone metabolites, whose beta-adrenoceptor activity is stereochemically and structurally dependent [2]. A generic oxazolidinone lacks this benzofuran core, making it chemically incapable of undergoing the same synthetic transformations or yielding the same metabolite structures. Therefore, for any research involving the Bufuralol metabolic pathway or the synthesis of its specific benzofuran derivatives, only this exact scaffold is fit for purpose.

Quantitative Differentiation Evidence for 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone


Structural Differentiation: 7-Acetyl Group Enables Exclusive Access to Bufuralol Ketone Metabolite Series

The 7-acetyl substituent on the benzofuran ring is a key structural feature that differentiates this compound from its closest commercially available analog, 3-tert-Butyl-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (CAS 1076199-70-6), which bears a 7-hydroxyethyl group [1]. In the context of Bufuralol metabolite synthesis, this difference corresponds to the distinction between the oxidized ketone metabolite (1''-oxobufuralol) and the reduced alcohol metabolite (1''-hydroxybufuralol), a critical determinant of beta-adrenoceptor activity [2]. The 7-acetyl compound is specifically required for synthesizing the ketone metabolite series, whereas the 7-hydroxyethyl analog leads to the alcohol series.

Synthetic Intermediate Bufuralol Metabolism Benzofuran Oxazolidinone

Solubility Profile Establishes Feasibility for Specific Organic Reaction Media

The experimentally determined solubility profile provides a practical procurement-relevant differentiation. The compound is soluble in chloroform, dichloromethane, and methanol [1]. This distinct trichotomous solubility, notably in the highly volatile, aprotic chlorinated solvent dichloromethane, offers a concrete advantage for synthetic protocols requiring anhydrous, low-boiling reaction media that cannot be achieved with water-soluble or only polar-aprotic soluble analogs. This data is directly applicable for planning solution-phase synthesis or purification.

Solubility Stability Procurement Logistics

Storage Condition Requirement Defines Cold-Chain Logistics and Stability Expectation

The mandated storage condition of -20°C [1] provides a quantitative stability parameter that can be directly compared to other oxazolidinones or benzofuran intermediates. Many simple oxazolidinones are stable at room temperature or 2-8°C. The requirement for frozen storage implies a specific thermal lability, likely associated with the acetyl-benzofuran system, which must be factored into procurement and long-term experimental planning.

Stability Procurement Logistics Storage

Target Application Scenarios for 5-(7-Acetyl-2-benzofuranyl)-3-(1,1-dimethylethyl)-2-oxazolidinone Based on Verified Differentiation


Synthesis of 1''-Oxobufuralol and Related Ketone Metabolites

This compound is the dedicated intermediate for synthesizing the oxidized ketone metabolite of Bufuralol (1''-oxobufuralol). As established, the 7-acetyl group is structurally mandatory for accessing this specific metabolite series, and the compound cannot be replaced by the 7-hydroxyethyl analog . The soluble profile in dichloromethane directly facilitates further synthetic reactions, such as asymmetric reduction to chiral alcohol intermediates, which are required for studying the stereoselectivity of cytochrome P450 metabolism of Bufuralol .

Reference Standard for HPLC Method Development Targeting Bufuralol Metabolites

In the absence of commercially available, certified 1''-oxobufuralol, this compound can serve as a primary synthesis starting material for preparing the pure ketone metabolite to be used as an analytical reference standard. Its exact molecular weight (301.34 g/mol) and defined solubility in organic mobile phases (methanol, acetonitrile via dichloromethane miscibility) are consistent with standard reversed-phase HPLC method development parameters for metabolic profiling studies .

Structure-Activity Relationship (SAR) Studies on Beta-Adrenoceptor Ligands

The compound's explicit structural link to the Bufuralol pharmacophore, a known beta-adrenoceptor blocker with peripheral vasodilating activity, makes it a valuable starting material for SAR studies. Researchers can employ this intermediate to generate a focused library of analogs by modifying the oxazolidinone ring or reducing the 7-acetyl group to explore beta-adrenoceptor activity, as originally described for the alcohol and ketone metabolites . The -20°C storage condition ensures that the initial intermediate retains its chemical integrity for reproducible SAR outcomes.

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